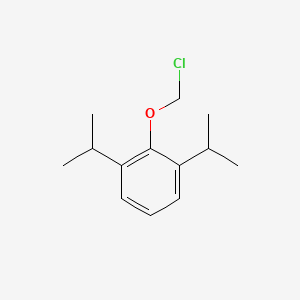
2-(Chloromethoxy)-1,3-diisopropylbenzene
Cat. No. B1600564
Key on ui cas rn:
258516-82-4
M. Wt: 226.74 g/mol
InChI Key: XYMTUFXXCMZHCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07534776B2
Procedure details


2,6-diisopropylphenol was treated with bromochloromethane in the presence of sodium hydroxide and THF to give an 85% yield of O-chloromethyl-2,6-diisopropylphenol, which was purified by vacuum distillation. Treatment of O-chloromethyl-2,6-diisopropylphenol with phosphoric acid and triethylamine in acetonitrile followed by solvent removal, dissolution in methanol, pH adjustment and precipitation with acetone gave an 85% yield of phosphono-O-methyl 2,6-diisopropylphenol disodium salt.




Yield
85%
Identifiers


|
REACTION_CXSMILES
|
[CH:1]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([CH:10]([CH3:12])[CH3:11])[C:5]=1[OH:13])([CH3:3])[CH3:2].Br[CH2:15][Cl:16].[OH-].[Na+]>C1COCC1>[Cl:16][CH2:15][O:13][C:5]1[C:4]([CH:1]([CH3:3])[CH3:2])=[CH:9][CH:8]=[CH:7][C:6]=1[CH:10]([CH3:12])[CH3:11] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)C1=C(C(=CC=C1)C(C)C)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrCCl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClCOC1=C(C=CC=C1C(C)C)C(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 85% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
